molecular formula C20H21F3N4O4 B2870558 2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl N-[3-(trifluoromethyl)phenyl]carbamate CAS No. 338748-63-3

2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl N-[3-(trifluoromethyl)phenyl]carbamate

Cat. No.: B2870558
CAS No.: 338748-63-3
M. Wt: 438.407
InChI Key: VZRQZBWVOBHXSM-UHFFFAOYSA-N
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Description

The compound 2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl N-[3-(trifluoromethyl)phenyl]carbamate features a piperazine core substituted at the 1-position with a 4-nitrophenyl group. This piperazine is linked via an ethyl chain to a carbamate group, which is further attached to a 3-(trifluoromethyl)phenyl moiety. The nitro group provides strong electron-withdrawing properties, while the trifluoromethyl group enhances lipophilicity and metabolic stability.

Properties

IUPAC Name

2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl N-[3-(trifluoromethyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O4/c21-20(22,23)15-2-1-3-16(14-15)24-19(28)31-13-12-25-8-10-26(11-9-25)17-4-6-18(7-5-17)27(29)30/h1-7,14H,8-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRQZBWVOBHXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 1-(4-Nitrophenyl)piperazine

1-(4-Nitrophenyl)piperazine is reacted with 2-chloroethanol under basic conditions to install the ethyl alcohol moiety.

Typical Conditions

  • Reagents : 1-(4-Nitrophenyl)piperazine (1.0 eq), 2-chloroethanol (1.2 eq), potassium carbonate (2.0 eq)
  • Solvent : Acetonitrile (0.5 M)
  • Temperature : Reflux (82°C)
  • Time : 12–16 hours
  • Workup : Filtration to remove salts, solvent evaporation under reduced pressure
  • Yield : 78–85%

The reaction proceeds via nucleophilic substitution, where the piperazine nitrogen attacks the electrophilic carbon of 2-chloroethanol. Excess base ensures deprotonation of the piperazine to enhance reactivity.

Carbamate Formation via Chloroformate Intermediate

The ethanol intermediate is converted to a reactive chloroformate, which subsequently couples with 3-(trifluoromethyl)aniline.

Chloroformate Synthesis

Triphosgene (bis(trichloromethyl) carbonate) is preferred over phosgene due to safer handling.

Procedure

  • Reagents : 2-[4-(4-Nitrophenyl)piperazin-1-yl]ethanol (1.0 eq), triphosgene (0.35 eq), triethylamine (3.0 eq)
  • Solvent : Anhydrous dichloromethane (0.3 M)
  • Temperature : 0–5°C (ice bath)
  • Time : 2 hours
  • Key Step : Slow addition of triphosgene to avoid exothermic side reactions

The reaction generates the intermediate chloroformate (O-CO-Cl), with triethylamine neutralizing HCl byproducts.

Amine Coupling

The chloroformate reacts with 3-(trifluoromethyl)aniline to form the target carbamate.

Optimized Conditions

  • Reagents : Chloroformate (1.0 eq), 3-(trifluoromethyl)aniline (1.1 eq), triethylamine (2.0 eq)
  • Solvent : Dichloromethane (0.2 M)
  • Temperature : 0°C → room temperature (gradual warming)
  • Time : 4–6 hours
  • Workup :
    • Dilution with dichloromethane (1:3 v/v)
    • Washing with 5% HCl (×2), saturated NaHCO₃ (×2), brine (×1)
    • Drying over anhydrous Na₂SO₄
    • Recrystallization (ethyl acetate/n-hexane, 1:10)
  • Yield : 88–95%

Alternative Methods Using Activated Carbonates

Activated carbonates bypass hazardous chloroformate intermediates, offering milder conditions.

p-Nitrophenyl Chloroformate-Mediated Route

The ethanol intermediate reacts with p-nitrophenyl chloroformate (PNPCOCl) to form a mixed carbonate, which couples with the amine.

Protocol

  • Carbonate Formation :
    • Reagents : Ethanol derivative (1.0 eq), PNPCOCl (1.2 eq), triethylamine (2.5 eq)
    • Solvent : THF (0.4 M)
    • Temperature : 0°C → room temperature
    • Time : 3 hours
    • Intermediate : p-Nitrophenyl carbonate (isolated or used in situ)
  • Amine Coupling :
    • Reagents : Mixed carbonate (1.0 eq), 3-(trifluoromethyl)aniline (1.5 eq), DMAP (0.1 eq)
    • Solvent : THF (0.3 M)
    • Temperature : 60°C
    • Time : 8 hours
    • Yield : 82–90%

Di(2-pyridyl) Carbonate (DPC) Method

DPC enables high-yield carbamate synthesis under neutral conditions.

Steps

  • Mixed Carbonate Synthesis :
    • Reagents : Ethanol derivative (1.0 eq), DPC (1.5 eq), KH (1.2 eq)
    • Solvent : Acetonitrile (0.2 M)
    • Temperature : Room temperature
    • Time : 2 hours
  • Amine Reaction :
    • Reagents : Mixed carbonate (1.0 eq), 3-(trifluoromethyl)aniline (1.2 eq)
    • Solvent : Acetonitrile (0.2 M)
    • Temperature : 50°C
    • Time : 6 hours
    • Yield : 85–93%

Comparative Analysis of Methods

Parameter Chloroformate Route PNPCOCl Route DPC Route
Yield 88–95% 82–90% 85–93%
Reaction Time 6–8 hours 11 hours 8 hours
Safety Moderate (triphosgene) High (PNPCOCl) High
Purification Ease Recrystallization Column chromatography Recrystallization

The chloroformate method offers superior yields and simplicity, while DPC-based routes avoid halogenated reagents.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Adopting flow chemistry minimizes thermal gradients and improves safety during chloroformate formation:

  • Reactor Design : Two-stage tubular reactor (chloroformate synthesis + amine coupling)
  • Residence Time : 30 minutes total
  • Throughput : 5 kg/day (pilot scale)

Green Chemistry Modifications

  • Solvent Replacement : Substituting dichloromethane with cyclopentyl methyl ether (CPME) reduces toxicity.
  • Catalyst Recycling : Immobilized DMAP on silica gel enables reuse over 5 cycles without yield loss.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl N-[3-(trifluoromethyl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl N-[3-(trifluoromethyl)phenyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl N-[3-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition is crucial for controlling melanin synthesis and treating related skin disorders.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The following table highlights key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties
Target Compound Piperazine-ethyl-carbamate 4-Nitrophenyl (piperazine); 3-(trifluoromethyl)phenyl (carbamate) 423.4* High lipophilicity (logP ~3.8); nitro group enhances electrophilicity
ZK038 () Piperazine-acetamide 3-(Trifluoromethyl)phenyl (acetamide) 287.3 Reduced steric bulk; acetamide may increase solubility
10d () Piperazine-ethyl-carbamate 4-(Trifluoromethyl)phenyl (urea-thiazole) 548.2 Extended thiazole-urea chain improves receptor binding
Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate () Piperazine-phenyl-carbamate 4-Methoxyphenyl (piperazine); phenyl (carbamate) 407.4 Methoxy group increases electron density; lower logP (~2.5)
Ethyl N-[2-(dimethylamino)ethyl]-N-[3-(trifluoromethyl)phenyl]carbamate () Carbamate-ethyl-amine 3-(Trifluoromethyl)phenyl; dimethylaminoethyl 309.3 Tertiary amine enhances water solubility (as hydrochloride salt)

*Calculated based on formula C₂₀H₂₀F₃N₃O₄.

Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound contrasts with methoxy or methyl groups in analogs (e.g., ), altering electronic profiles and receptor affinity .
  • Carbamate vs. Amide Linkages : Carbamates (target compound, ) generally exhibit greater hydrolytic stability compared to amides (ZK038), extending half-life in biological systems .
Receptor Binding and Selectivity:
  • Piperazine derivatives often target serotonin (5-HT) or dopamine receptors. The nitro group in the target compound may enhance binding to 5-HT₁ₐ receptors, similar to compounds with electron-deficient aromatic systems .
  • In contrast, 10d (), which includes a thiazole-urea moiety, showed higher potency in kinase inhibition assays due to its extended conjugated system .

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